molecular formula C22H33N3O5S B2929519 N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872975-83-2

N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2929519
CAS No.: 872975-83-2
M. Wt: 451.58
InChI Key: WKAJDECBIBSMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a structurally complex oxalamide derivative characterized by a cyclohexyl group on one nitrogen and a mesitylsulfonyl-substituted 1,3-oxazinan-2-ylmethyl group on the other.

Properties

IUPAC Name

N'-cyclohexyl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O5S/c1-15-12-16(2)20(17(3)13-15)31(28,29)25-10-7-11-30-19(25)14-23-21(26)22(27)24-18-8-5-4-6-9-18/h12-13,18-19H,4-11,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAJDECBIBSMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide generally involves multi-step organic synthesis. A common route starts with the formation of the oxazinan ring, followed by introducing the mesitylsulfonyl group through sulfonylation. The final steps involve the coupling of the cyclohexyl group and the formation of the oxalamide backbone. Typical reaction conditions include the use of polar aprotic solvents like DMSO or DMF, and catalytic amounts of strong bases such as triethylamine or pyridine.

  • Industrial Production Methods: Industrial-scale production of this compound often leverages more efficient catalysts and continuous flow synthesis techniques to streamline the process and improve yield. Reaction optimization strategies, such as temperature control and the use of automated reactors, are employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Scientific Research Applications

N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide's unique properties make it valuable in various scientific domains:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules and functional materials.

  • Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

  • Medicine: Studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

  • Industry: Applied in the development of novel materials and as a catalyst in specific industrial processes.

Mechanism of Action

N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects through multiple mechanisms, depending on its application:

  • Molecular Targets: It can interact with specific enzymes, modulating their activity. For instance, it might act as an inhibitor or activator of particular proteins, affecting cellular pathways.

  • Pathways Involved: The compound can influence signaling pathways, potentially altering gene expression or metabolic processes, leading to its effects observed in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can be contextualized by comparing it to related oxalamide derivatives (Table 1).

Table 1: Structural and Molecular Comparison of Oxalamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C23H33N3O5S 487.6 - Cyclohexyl (N1)
- Mesitylsulfonyl-1,3-oxazinan-methyl (N2)
High steric bulk from mesityl group; potential for electron-deficient sulfonyl
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-cycloheptyloxalamide C20H28ClN3O5S 458.0 - Cycloheptyl (N2)
- 4-Chlorophenylsulfonyl (oxazinan)
Lower steric hindrance vs. mesityl; electron-withdrawing Cl enhances polarity
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide C22H31N5O5S 477.6 - Imidazole-propyl (N1)
- Mesitylsulfonyl (oxazinan)
Imidazole introduces potential for coordination or hydrogen bonding
N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide C18H23N3O7S 425.5 - Allyl (N1)
- Benzodioxin-sulfonyl (oxazinan)
Benzodioxin group may enhance π-π interactions; allyl offers reactivity
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide C24H31N3O6S 489.6 - 2-Methoxyphenethyl (N2)
- Mesitylsulfonyl (oxazolidine)
Methoxy group increases hydrophilicity; oxazolidine vs. oxazinan ring rigidity

Key Observations

Substituent Effects :

  • Mesitylsulfonyl vs. Other Sulfonyl Groups : The mesitylsulfonyl group in the target compound provides greater steric hindrance compared to smaller sulfonyl groups (e.g., 4-chlorophenyl in or benzodioxin in ). This may reduce nucleophilic attack susceptibility but could limit solubility in polar solvents.
  • N-Substituents : Cyclohexyl (target compound) and cycloheptyl () groups enhance lipophilicity, whereas imidazole () and methoxyphenethyl () substituents introduce hydrogen-bonding or aromatic interaction capabilities.

Synthetic Pathways :
Analogous compounds, such as N1,N2-bis(azetidinyl)oxalamides, are synthesized via reactions between amine precursors and oxalyl derivatives under mild conditions (e.g., triethylamine in 1,4-dioxane at 10°C) . Similar methods likely apply to the target compound.

Potential Applications: The mesitylsulfonyl group’s electron-withdrawing nature may make the compound a candidate for catalytic applications, akin to N,O-bidentate directing groups in metal-catalyzed C–H functionalization .

Research Implications and Limitations

  • Data Gaps : Physical properties (e.g., melting point, solubility) and spectroscopic data (e.g., NMR, IR) for the target compound are absent in the provided evidence, limiting a full comparative analysis.
  • Structural Diversity : The oxalamide scaffold’s versatility is evident, but substituent choices must balance steric, electronic, and solubility requirements for specific applications.

Biological Activity

The compound N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a member of a class of compounds known for their potential biological activities, particularly as inhibitors of cysteine proteases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

  • Chemical Formula: C20H31N3O5S
  • Molecular Weight: 425.5 g/mol
  • IUPAC Name: this compound
PropertyValue
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6
LogP (XLogP3)2.7

This compound acts primarily as an inhibitor of cysteine proteases, particularly cathepsins. These enzymes are involved in various physiological processes, including protein degradation and cell signaling pathways. By inhibiting these proteases, the compound may have implications in treating diseases characterized by excessive proteolytic activity, such as cancer and inflammatory disorders .

Therapeutic Applications

Research indicates that compounds similar to this compound show promise in several therapeutic areas:

  • Cancer Treatment: Inhibition of cathepsins can lead to decreased tumor growth and metastasis.
  • Inflammatory Diseases: The modulation of protease activity may alleviate symptoms in diseases such as rheumatoid arthritis.

Case Studies

  • Inhibition of Cathepsin K:
    A study demonstrated that a related compound effectively inhibited cathepsin K activity in vitro, leading to reduced bone resorption in osteoclasts. This suggests potential applications in osteoporosis treatment .
  • Anti-Cancer Activity:
    Another investigation found that compounds with similar structures induced apoptosis in cancer cell lines by disrupting the balance of pro-apoptotic and anti-apoptotic factors through protease inhibition .
  • Inflammation Modulation:
    Research showed that the compound could downregulate inflammatory cytokines in macrophages, indicating its potential use as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.